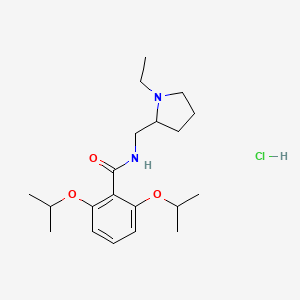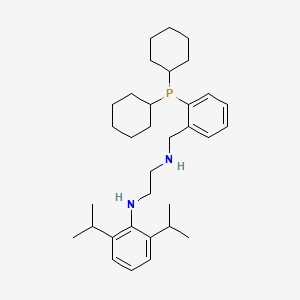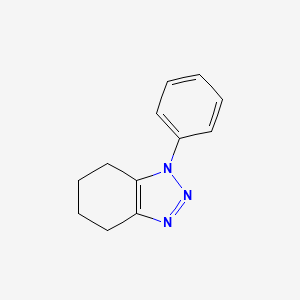![molecular formula C12H13N3O3 B12887176 [4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid CAS No. 89236-88-4](/img/structure/B12887176.png)
[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous medium .
Starting Materials: The synthesis begins with the preparation of 4-azidophenol and 1-ethyl-1H-1,2,3-triazole.
Cycloaddition Reaction: The azide and alkyne undergo a cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with chloroacetic acid to form the final product, 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer and antimicrobial properties.
作用机制
The mechanism of action of 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring plays a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole-1-yl)acetic acid: Another triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety.
Uniqueness
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid is unique due to the presence of both the triazole ring and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
89236-88-4 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-[4-(1-ethyltriazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-7-11(13-14-15)9-3-5-10(6-4-9)18-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) |
InChI 键 |
AVKAEYCWFQQHBV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)



![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)







